![molecular formula C18H25NO3 B188885 Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate CAS No. 185525-42-2](/img/structure/B188885.png)
Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . The tert-butyl group is known for its steric bulk and resistance to oxidation and reduction, making it useful in a variety of chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of isobutene with a suitable reagent . For example, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be analyzed using various spectroscopic techniques, including 1H-NMR, FT-IR, and mass spectroscopy . These techniques can provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that a tert-butyl compound undergoes depend on its other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds depend on their specific structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Biologically Active Compounds : Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds like crizotinib (Kong et al., 2016).
Inhibitors Synthesis : Huard et al. (2012) reported on the synthesis of acetyl-CoA carboxylase inhibitors using a spiropiperidine lactam structure derived from tert-butyl pyrazolospirolactam, highlighting its potential in pharmaceutical development (Huard et al., 2012).
Synthesis of Piperidine Derivatives : Harmsen et al. (2011) synthesized tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which serves as a new scaffold for substituted piperidines, showcasing the versatility of these compounds (Harmsen et al., 2011).
Synthesis for σ Ligands : Tacke et al. (2003) investigated the synthesis and pharmacological properties of spiro[indane-1,4‘-piperidine] derivatives, used as σ ligands, demonstrating the compound's relevance in neuroscience research (Tacke et al., 2003).
Intermediate for Antihypertensive Drugs : Clark et al. (1983) prepared spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for their antihypertensive activity, indicating the compound's potential in cardiovascular drug development (Clark et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7,15,20H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUYDRMSSWISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595483 | |
Record name | tert-Butyl 3-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
185525-42-2 | |
Record name | tert-Butyl 3-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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